![molecular formula C17H13N3O B10842098 2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842098.png)
2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and pharmaceutical sciences. This compound is part of a broader class of fused heterocycles that contain nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one typically involves multi-component reactions (MCRs), which are efficient and environmentally friendly. One common method is the Groebke–Blackburn–Bienaymé reaction (GBBR), which involves the use of an aldehyde, an isocyanide, and a heterocyclic compound containing an amidine fragment. This reaction is catalyzed by various catalysts, such as CeCl3·7H2O, and is carried out in ethanol at reflux for about 2 hours . The reaction conditions are optimized to achieve high yields and minimal waste generation.
Analyse Chemischer Reaktionen
2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group on the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine-substituted products .
Wissenschaftliche Forschungsanwendungen
2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of various enzymes and proteins, making it a candidate for drug development.
Medicine: It has been investigated for its anticancer, antitubercular, and antiviral activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and halogen bonds with its targets. These interactions can inhibit the activity of enzymes or block receptor sites, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one is unique due to its fused heterocyclic structure, which combines the properties of pyrazole and quinazoline rings. Similar compounds include:
Pyrazolo[5,1-b]quinazoline: Known for its anticancer activity.
Imidazo[1,5-c]quinazoline: Investigated for its antiviral properties.
Triazolo[1,5-c]quinazoline: Exhibits antibacterial and antitubercular activities.
These compounds share some structural similarities but differ in their specific biological activities and applications.
Eigenschaften
Molekularformel |
C17H13N3O |
|---|---|
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-6H-pyrazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C17H13N3O/c1-11-6-8-12(9-7-11)15-10-16-13-4-2-3-5-14(13)18-17(21)20(16)19-15/h2-10H,1H3,(H,18,21) |
InChI-Schlüssel |
MEMISOHEHYPPHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN3C(=C2)C4=CC=CC=C4NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Naphthalen-2-yl-1H-[1,8]naphthyridin-4-one](/img/structure/B10842028.png)
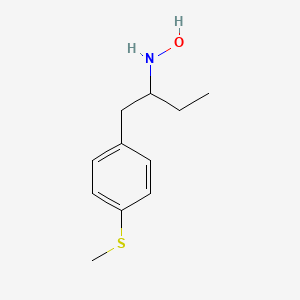
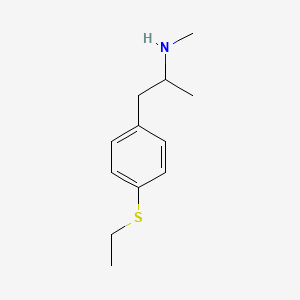
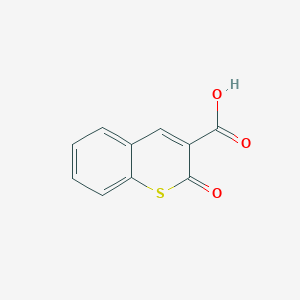

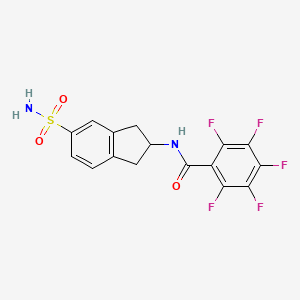
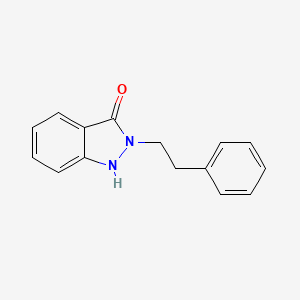

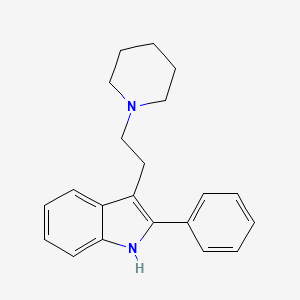
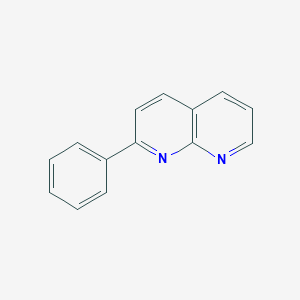
![2-Pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842083.png)
![2-Phenyl-4-[1,2,4]triazol-1-yl-chroman-7-ol](/img/structure/B10842084.png)